
N~1~-cyclohexyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N1-cyclohexyl-1,4-piperidinedicarboxamide and related compounds involves several chemical processes and starting materials. For example, cyclohexanone derivatives have been used as starting points for the creation of enaminones, which can undergo further transformations into various compounds, including those with the cyclohexyl and piperidinedicarboxamide structure (Carlsson & Lawesson, 1982).
Molecular Structure Analysis
Molecular structure analysis, including conformational studies and X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within N1-cyclohexyl-1,4-piperidinedicarboxamide. Such analyses help in the design and development of analogs with desired properties. For instance, conformational analysis has been applied to study the structure of related H3-receptor antagonists (Plazzi et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N1-cyclohexyl-1,4-piperidinedicarboxamide derivatives can lead to various pharmacologically active compounds. For example, the synthesis of 1-methyl-4-(N-aroyl)-piperidinamides, including cyclohexanoyl derivatives, demonstrates the compound's reactivity and potential for generating bioactive molecules (Pau et al., 1998).
Physical Properties Analysis
The physical properties of N1-cyclohexyl-1,4-piperidinedicarboxamide derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. Polyamides based on cyclohexane structures, for instance, show good solubility in polar organic solvents and high thermal stability, indicating the influence of the cyclohexane moiety on these properties (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and participation in chemical reactions, are crucial for understanding N1-cyclohexyl-1,4-piperidinedicarboxamide's behavior in synthetic pathways. The rearrangement reactions of related compounds, for instance, provide insights into the reactivity and potential transformations of cyclohexyl and piperidinedicarboxamide derivatives (Mamedov et al., 2019).
Mécanisme D'action
Target of Action
N1-cyclohexylpiperidine-1,4-dicarboxamide is a complex compound that has been used in the synthesis of various metal-organic frameworks The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar dicarboxamide compounds have been shown to interact with proteins such as bovine serum albumin (bsa), causing changes in fluorescence and absorption . This suggests that N1-cyclohexylpiperidine-1,4-dicarboxamide may also interact with proteins or other biological targets, leading to observable changes.
Biochemical Pathways
The compound’s potential to form complex structures suggests it may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to cause changes in protein structure and function , suggesting that N1-cyclohexylpiperidine-1,4-dicarboxamide may have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of N1-cyclohexylpiperidine-1,4-dicarboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
1-N-cyclohexylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQRZASNZXCTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexylpiperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
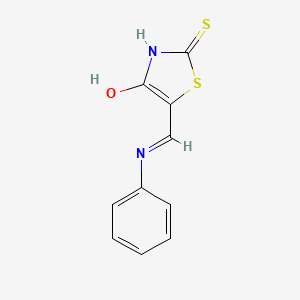
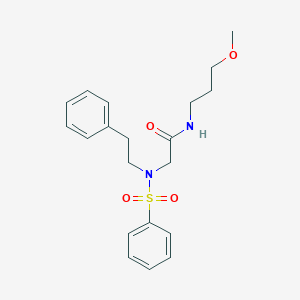
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
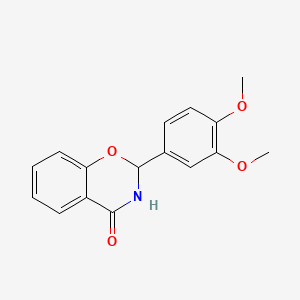

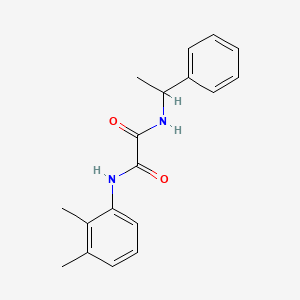
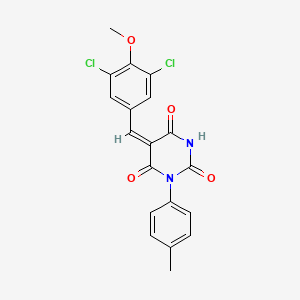

![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)
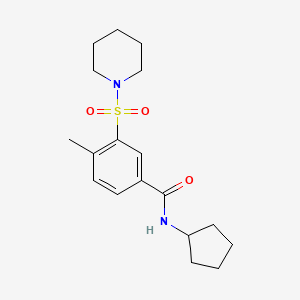
![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)